![molecular formula C18H19N3O2 B4678260 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-furylmethyl)-2-pyrrolidinone](/img/structure/B4678260.png)
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-furylmethyl)-2-pyrrolidinone
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves chemical transformations that have been explored in different contexts. For instance, Vaickelionienė et al. (2012) described the synthesis of N-substituted benzimidazole derivatives by alkylation, leading to a wide range of 1,2-disubstituted benzimidazoles with diverse functional fragments (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012). Such methodologies could potentially be applied to or adapted for the synthesis of the compound , highlighting the versatility of benzimidazole chemistry in producing complex organic molecules.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including their spectroscopic properties and crystal structure determinations, has been extensively studied. Hranjec et al. (2008) synthesized substituted benzimidazole derivatives and confirmed their structures through various spectroscopic methods, including X-ray single crystal structure analysis, which provides insights into the conformation and geometric parameters of such molecules (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008). These analyses are crucial for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions and Properties
The chemical reactivity of benzimidazole derivatives with various reactants has been explored, revealing a plethora of potential chemical transformations. Ibrahim (2013) demonstrated the efficient synthesis of novel pyrido[1,2-a]benzimidazoles through condensation reactions, showcasing the versatility of benzimidazole compounds in forming heterocyclic structures with interesting chemical properties (Ibrahim, 2013).
properties
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-21-16-8-4-3-7-15(16)19-18(21)13-10-17(22)20(11-13)12-14-6-5-9-23-14/h3-9,13H,2,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORGZKIMDGLDDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(furan-2-ylmethyl)pyrrolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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